molecular formula C15H29N5O4 B613686 Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 120042-08-2

Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

Cat. No.: B613686
CAS No.: 120042-08-2
M. Wt: 244,25*99,18 g/mole
InChI Key: LCVIVGPNEHOYRF-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, is a useful research compound. Its molecular formula is C15H29N5O4 and its molecular weight is 244,25*99,18 g/mole. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis . The specific targets would depend on the final peptide that is synthesized using this compound.

Mode of Action

The compound “(S)-4-Azido-2-(Boc-amino)butyric acid” is a Boc-protected amino acid. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s used to protect the amino group in amino acids and other molecules during peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The protection is necessary to prevent unwanted side reactions that could occur at these reactive sites during the synthesis process.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final peptide that is synthesized using this compound. The Boc group is removed (deprotected) under acidic conditions after the desired peptide bond formation . The resulting peptide could then interact with various biochemical pathways depending on its structure and function.

Result of Action

The result of the action of “(S)-4-Azido-2-(Boc-amino)butyric acid” is the formation of a peptide with protected amino groups. This allows for the selective formation of peptide bonds without unwanted side reactions . Once the Boc group is removed, the resulting peptide can interact with its target to exert its biological effect.

Action Environment

The action of “(S)-4-Azido-2-(Boc-amino)butyric acid” and the stability of the Boc group are influenced by the pH and temperature of the environment . The Boc group is stable under basic and neutral conditions but is removed under acidic conditions . Therefore, the pH of the reaction environment is crucial for the successful use of this compound in peptide synthesis.

Properties

IUPAC Name

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUIGGNXSPZEEI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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